

# Technical Safety & Handling Guide: 1-(3-Fluorophenyl)piperazine 2HCl

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## Compound of Interest

Compound Name: 1-(3-Fluorophenyl)piperazine  
dihydrochloride

CAS No.: 76835-10-4

Cat. No.: B163272

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## Executive Summary

**1-(3-Fluorophenyl)piperazine dihydrochloride** (m-FPP 2HCl) is a synthetic phenylpiperazine derivative frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of serotonergic agents (5-HT receptor ligands). As a research chemical with limited historical toxicological data, it requires a "Safety by Design" approach. This guide synthesizes known physicochemical properties with structural analog toxicology to establish a robust safety protocol for research environments.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9]

The dihydrochloride salt form confers high water solubility compared to the free base, but significantly alters the pH of stock solutions, necessitating specific buffering protocols during biological assay preparation.

## Table 1: Substance Identification

Parameter	Technical Detail
Chemical Name	1-(3-Fluorophenyl)piperazine dihydrochloride
Synonyms	m-FPP 2HCl; 3-FPP dihydrochloride; 1-(m-Fluorophenyl)piperazine 2HCl
CAS Number	76835-10-4 (Dihydrochloride salt); 3801-89-6 (Free base)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> FN <sub>2</sub> [1][2][3][4][5] • 2HCl
Molecular Weight	253.14 g/mol
Appearance	White to off-white crystalline solid
Solubility	Water (>10 mg/mL), DMSO (~10 mg/mL), PBS pH 7.2 (~10 mg/mL)
Acidity	Aqueous solutions are acidic due to 2HCl moiety (pH < 4 unbuffered)

## Hazard Identification & Toxicology (The "Why")

Scientific Rationale: While specific LD50 data for the 3-fluoro isomer is often sparse, structural analogs such as 1-(3-Chlorophenyl)piperazine (mCPP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) exhibit significant serotonergic activity and potential neurotoxicity. Therefore, this compound must be handled as a potent bioactive agent.

## GHS Classification (Conservative Approach)

- Signal Word: DANGER
- Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
- Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[5]
- Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[4][5]
- STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[5]

**Toxicological Mechanism:** The piperazine ring, substituted at the phenyl ring, mimics the indole nucleus of serotonin. Ingestion or systemic absorption may lead to "Serotonin Syndrome"-like effects, including hyperthermia, tachycardia, and agitation. The dihydrochloride form poses an additional risk of chemical burns to mucous membranes upon inhalation due to hydrolysis forming hydrochloric acid.

## Safe Handling & Experimental Workflow

**Core Directive:** Protocol standardization is the primary defense against exposure. The following workflow integrates safety checks directly into the experimental procedure.

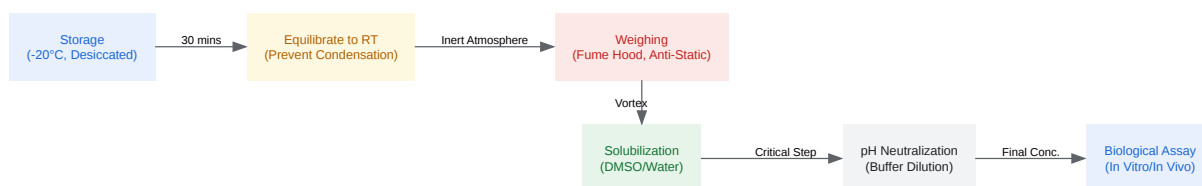
### Protocol: Stock Solution Preparation (10 mM)

**Context:** Preparing a stock for in vitro receptor binding assays.

- **Personal Protective Equipment (PPE):** Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Work within a chemical fume hood.
- **Weighing:** Weigh 2.53 mg of m-FPP 2HCl into a tared, amber glass vial (light sensitive).
- **Solvent Choice:**
  - **Preferred:**DMSO (Dimethyl sulfoxide). Add 1.0 mL of anhydrous DMSO.
  - **Alternative:**Water/PBS. Note that dissolving in unbuffered water will result in an acidic solution. If using PBS, add slowly to prevent precipitation if the pH shift is drastic.
- **Dissolution:** Vortex for 30 seconds. The 2HCl salt is hygroscopic; minimize exposure to humid air.
- **pH Adjustment (Critical Step):** Before adding to cell culture media, neutralize the stock. The 2HCl salt releases 2 equivalents of protons.
  - **Method:** Dilute the stock at least 1:1000 in buffered media (HEPES or Bicarbonate based) to allow the buffer capacity to neutralize the acid. Do not add NaOH directly to the concentrated stock, as localized high pH can degrade the compound.

## Visualization: Safe Handling Workflow

The following diagram outlines the critical control points (CCPs) for handling m-FPP 2HCl to prevent degradation and exposure.



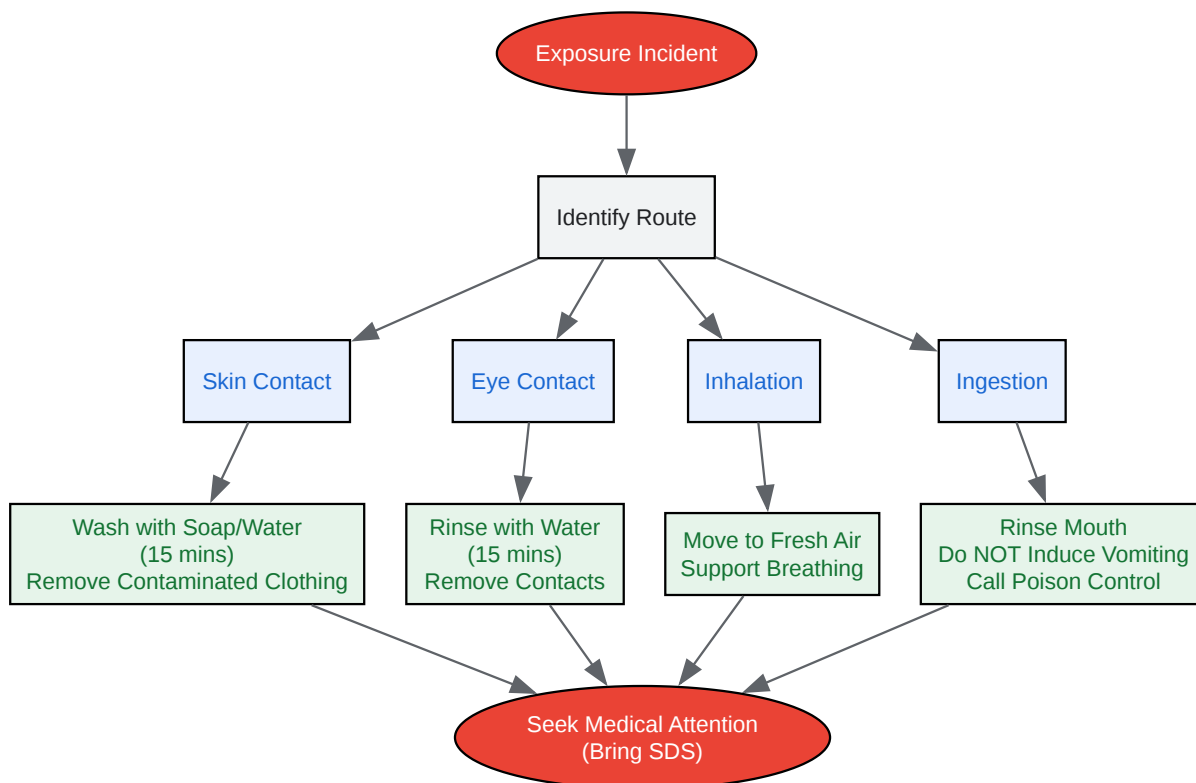
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Figure 1: Operational workflow for 1-(3-Fluorophenyl)piperazine 2HCl, emphasizing the equilibration step to prevent hydrolysis and the neutralization step to ensure assay integrity.

## Emergency Response & First Aid

Self-Validating System: The response logic below is designed to be binary (Yes/No) to reduce cognitive load during an emergency.

## Emergency Response Logic Tree



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Figure 2: Decision matrix for immediate response to exposure events.[4][5] Note that for ingestion, vomiting is contraindicated due to the corrosive nature of the hydrochloride salt.

## Storage, Stability, and Disposal[8]

### Stability & Storage[2][4]

- Hygroscopicity: The dihydrochloride salt is hygroscopic. Moisture absorption leads to hydrolysis and inaccurate weighing.
- Condition: Store at -20°C in a tightly sealed container. Use a desiccator for the primary container once opened.
- Shelf Life: >2 years if stored properly. Solutions in DMSO are stable for ~1 month at -20°C; aqueous solutions should be prepared fresh.

## Disposal Protocol

Do not dispose of via sink or municipal waste.

- Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container labeled for incineration.
- Liquid Waste: Collect in "Halogenated Organic Solvent" waste streams (due to Fluorine content) or "Aqueous Toxic" streams depending on the solvent.
- Decontamination: Wipe surfaces with 10% sodium bicarbonate solution to neutralize any acidic residues, followed by water.

## References

- PubChem. (2025).[3] 1-(3-Fluorophenyl)piperazine Compound Summary (CID 77418).[3] National Library of Medicine. Retrieved from [[Link](#)]
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). (Analogous handling protocols). Retrieved from [[Link](#)]

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## Sources

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